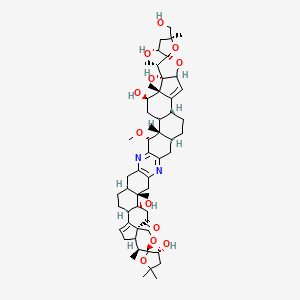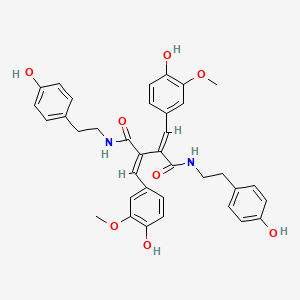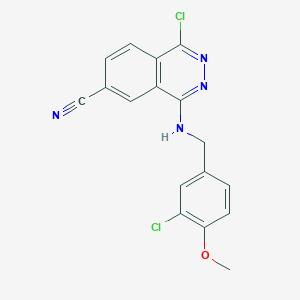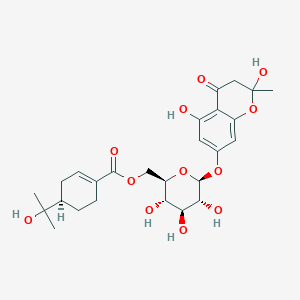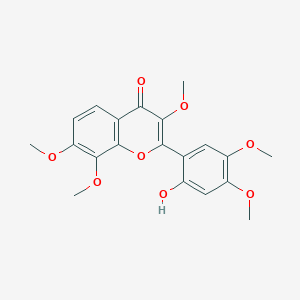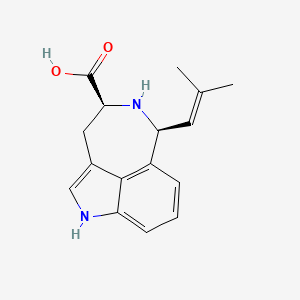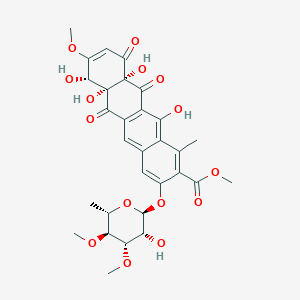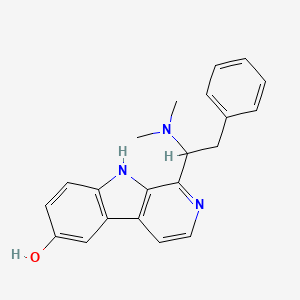
Picropolygamain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picropolygamain is a natural product found in Bursera simaruba, Commiphora kua, and Bursera graveolens with data available.
Aplicaciones Científicas De Investigación
Isolation and Identification
Picropolygamain was isolated from the resin of Bursera simaruba, a plant known for its bioactive metabolites. This compound is identified as a 1-aryltetralin lignan with a distinctive 2,3-cis-lactone ring and methylenedioxy moieties in its structure (Peraza-Sánchez & Peña‐Rodríguez, 1992).
Source and Variants
Apart from Bursera simaruba, picropolygamain was also found in the resin produced by Commiphora incisa, alongside its novel C-2 epimer. This finding expanded the sources and structural variants of picropolygamain (Provan & Waterman, 1985).
Cytotoxic Activity
A study on the stems of Bursera graveolens revealed the isolation of picropolygamain, which exhibited significant inhibitory activity against human HT1080 fibrosarcoma cells. This highlights its potential cytotoxic properties (Nakanishi et al., 2005).
Bioactivity in Other Plant Species
Research on the fruits of Cleistanthus indochinensis led to the isolation of derivatives of picropolygamain, such as 7-hydroxypicropolygamain, which were studied for their cytotoxicity against oral epidermoid carcinoma cells. This study provides insight into the bioactivity of picropolygamain and its derivatives (Van Trinh Thi Thanh et al., 2014).
Propiedades
Nombre del producto |
Picropolygamain |
|---|---|
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(5R,5aS,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H16O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,12,18-19H,3,7-9H2/t12-,18+,19+/m0/s1 |
Clave InChI |
SCTKDFCQZSBHEE-GESALYCCSA-N |
SMILES isomérico |
C1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
SMILES canónico |
C1C2COC(=O)C2C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Sinónimos |
picropolygamain |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



